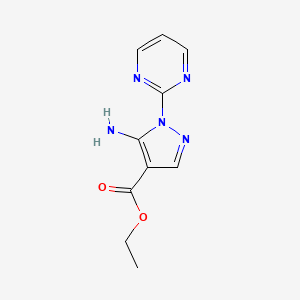

ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

CAS No.: 91129-95-2

Cat. No.: VC3725307

Molecular Formula: C10H11N5O2

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91129-95-2 |

|---|---|

| Molecular Formula | C10H11N5O2 |

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3 |

| Standard InChI Key | NUJVQPYZCUMBML-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N |

Introduction

Chemical Structure and Properties

Molecular Composition

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has a molecular formula of C10H11N5O2 with a molecular weight of 233.23 g/mol. The compound's structure is characterized by a pyrazole core with specific functional groups:

-

A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)

-

A pyrimidine ring attached at position 1 of the pyrazole

-

An amino group (-NH2) at position 5 of the pyrazole

-

An ethyl carboxylate group (-COOC2H5) at position 4 of the pyrazole

Physical Properties

Based on the properties of similar pyrazole-pyrimidine derivatives, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is expected to exhibit:

-

Appearance as a crystalline solid at room temperature

-

Moderate solubility in organic solvents (methanol, ethanol, dichloromethane)

-

Limited water solubility

-

Stability under standard laboratory conditions

Structural Comparison with Analogs

The structure of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate differs from related compounds in significant ways:

| Compound | Core Structure | Key Substituents | Molecular Weight |

|---|---|---|---|

| Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | Pyrazole-pyrimidine | Amino at C5, Ethyl carboxylate at C4 | 233.23 g/mol |

| Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | Pyrazole-phenyl | Amino at C5, Cyano at C4, Ethyl carboxylate at C3 | ~272 g/mol |

| Ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate | Pyrazole-pyrimidinone | Amino at C5, Ethyl carboxylate at C4, Methyl and oxo on pyrimidine | 263.25 g/mol |

Synthesis Methods

Analogous Synthesis Methods

The synthesis of related compound ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been achieved via abnormal Beckmann rearrangement of o-chloroaldehyde, suggesting similar approaches might be applicable with appropriate modifications .

For ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate, synthesis typically involves multi-component reactions, potentially adapting the Biginelli reaction which combines aldehydes, urea or thiourea, and β-keto esters.

Proposed Synthetic Route

A potential synthetic pathway for ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate might involve:

-

Reaction of 2-aminopyrimidine with an appropriate ethyl cyano-acrylate derivative

-

Cyclization under controlled conditions to form the pyrazole ring

-

Purification through recrystallization or column chromatography

Chemical Reactivity

Reactive Centers

The reactivity of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is determined by its functional groups:

Amino Group Reactivity

-

Susceptible to acylation reactions forming amides

-

Potential for alkylation to form secondary and tertiary amines

-

Possible diazotization followed by various transformations

Ester Group Reactivity

-

Vulnerable to hydrolysis forming carboxylic acid

-

Capable of transesterification reactions

-

Potential reduction to form alcohols

Heterocyclic Ring Reactivity

Both the pyrazole and pyrimidine rings can participate in:

-

Electrophilic substitution reactions

-

Nucleophilic substitution reactions

-

Metal coordination chemistry

Biological Activities

Enzyme Inhibition Activity

The pyrazole-pyrimidine scaffold frequently interacts with enzymes, particularly kinases, making this compound a potential kinase inhibitor. The amino group at position 5 and the carboxylate at position 4 can form critical hydrogen bonds with amino acid residues in enzyme active sites.

Antimicrobial Properties

Many pyrazole-containing compounds exhibit activity against bacteria and fungi. The combination of pyrazole and pyrimidine rings in this compound might contribute to antimicrobial efficacy against various pathogens.

Structure-Activity Relationships

The biological activity of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is likely influenced by:

-

The hydrogen bonding capabilities of the amino group

-

The lipophilicity contributed by the ethyl carboxylate group

-

The electronic properties and planarity of the fused heterocyclic system

Research Applications

Drug Development

The compound represents a valuable scaffold for developing potential therapeutic agents, particularly for diseases where kinase inhibition is beneficial. Its structural features allow for various modifications to optimize activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Studies

Systematic modifications of the basic structure could yield valuable information about how structural changes affect biological activity, contributing to rational drug design approaches.

Building Block for Complex Molecules

The functional groups present in ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate make it a potential precursor for synthesizing more complex heterocyclic systems with diverse applications.

The success of using related compound ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate for synthesizing pyrazolopyrimidine derivatives suggests similar potential for our target compound .

Model Compound for Reactivity Studies

This compound could serve as a model for studying the reactivity patterns of pyrazole-pyrimidine hybrid molecules, contributing to fundamental understanding in heterocyclic chemistry.

Comparison with Structural Analogs

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Key differences compared to ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate:

-

Contains a phenyl ring instead of a pyrimidine ring at position 1

-

Features a cyano group at position 4 (versus none in our target compound)

-

Has the carboxylate group at position 3 instead of position 4

-

Synthesized via abnormal Beckmann rearrangement of o-chloroaldehyde

These structural differences likely result in distinct chemical properties and biological activities.

Ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Key differences compared to ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate:

-

Contains a modified pyrimidine ring with methyl and oxo groups

-

Has a molecular weight of 263.25 g/mol (versus 233.23 g/mol for our target compound)

-

Likely exhibits enhanced hydrogen bonding due to the oxo group

The additional functional groups on the pyrimidine ring alter the electronic distribution and hydrogen-bonding capabilities of the molecule, potentially affecting its biological activity and physicochemical properties.

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient and scalable synthetic routes for ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, potentially adapting methods used for similar compounds such as the abnormal Beckmann rearrangement approach demonstrated for ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate .

Biological Activity Screening

Comprehensive screening of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate against various biological targets would provide valuable insights into its potential therapeutic applications. Areas of particular interest include:

-

Kinase inhibition assays

-

Anticancer activity screening

-

Antimicrobial susceptibility testing

Structural Modifications

Systematic modification of the basic structure could lead to derivatives with enhanced properties:

-

Substitution on the pyrimidine ring to modify electronic properties

-

Variation of the ester group to optimize lipophilicity

-

Introduction of additional functional groups on the pyrazole ring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume